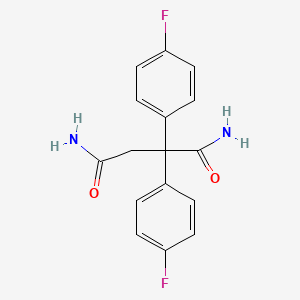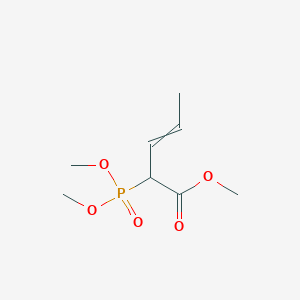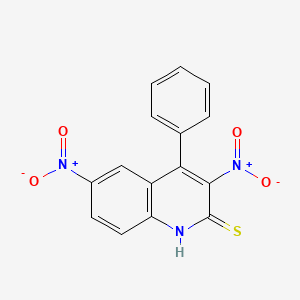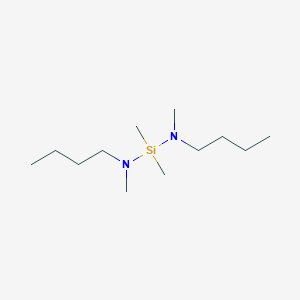![molecular formula C28H25Br B14214771 1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene CAS No. 832744-35-1](/img/structure/B14214771.png)
1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene is an organic compound characterized by the presence of bromophenyl and hexylphenyl groups attached to a benzene ring through ethynyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene typically involves the coupling of 4-bromophenylacetylene and 4-hexylphenylacetylene with a benzene derivative. The reaction is often catalyzed by palladium complexes under inert conditions to prevent oxidation. The use of copper(I) iodide as a co-catalyst and triethylamine as a base is common in these reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 1-[(4-phenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and liquid crystals.
Wirkmechanismus
The mechanism of action of 1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene involves its interaction with specific molecular targets. The ethynyl groups facilitate π-π interactions with aromatic systems, while the bromophenyl and hexylphenyl groups provide steric and electronic effects that influence the compound’s reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-4-[(4-bromophenyl)ethynyl]benzene
- 4-[(4-Bromophenyl)ethynyl]pyridine
- 1-Bromo-4-ethynylbenzene
Comparison: 1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene is unique due to the presence of both bromophenyl and hexylphenyl groups, which provide a balance of electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to its similar counterparts .
Eigenschaften
CAS-Nummer |
832744-35-1 |
|---|---|
Molekularformel |
C28H25Br |
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
1-bromo-4-[2-[3-[2-(4-hexylphenyl)ethynyl]phenyl]ethynyl]benzene |
InChI |
InChI=1S/C28H25Br/c1-2-3-4-5-7-23-10-12-24(13-11-23)14-16-26-8-6-9-27(22-26)17-15-25-18-20-28(29)21-19-25/h6,8-13,18-22H,2-5,7H2,1H3 |
InChI-Schlüssel |
QSYJRCKALWETQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C#CC2=CC(=CC=C2)C#CC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine](/img/structure/B14214688.png)

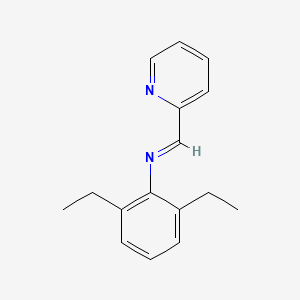
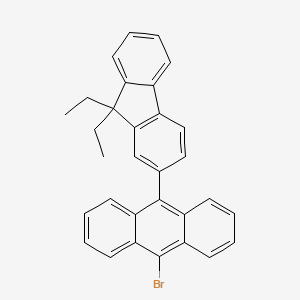
![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)

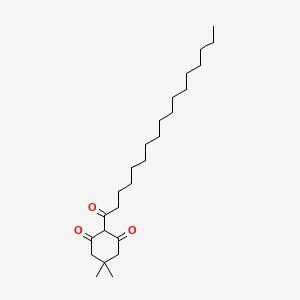
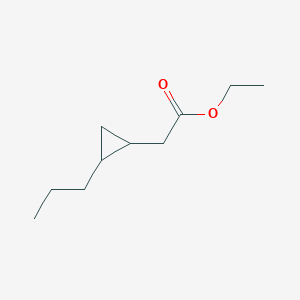
![[1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14214757.png)
